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molecular formula C15H7F4NO2 B8338034 Benzonitrile, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-5-formyl-

Benzonitrile, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-5-formyl-

Cat. No. B8338034
M. Wt: 309.21 g/mol
InChI Key: ZRYBVOINIDUVLE-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

A mixture of 4-fluoro-3-(trifluoromethyl)phenol (1 g, 5.55 mmol), 2-fluoro-5-formylbenzonitrile (0.828 g, 5.55 mmol) and K2CO3 (0.921 g, 6.66 mmol) in DMF (10 mL) was heated with a microwave condition at 130° C. for 2 h. The solution was diluted with EA and washed with water twice, dried over Na2SO4 and concentrated in vacuo to afford the title compound (1.74 g, 101% yield) as a brown oil. LCMS: rt=3.38 min, [M+H+]=310
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.828 g
Type
reactant
Reaction Step One
Name
Quantity
0.921 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
101%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].F[C:14]1[CH:21]=[CH:20][C:19]([CH:22]=[O:23])=[CH:18][C:15]=1[C:16]#[N:17].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CC(=O)OCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:14]2[CH:21]=[CH:20][C:19]([CH:22]=[O:23])=[CH:18][C:15]=2[C:16]#[N:17])=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)O)C(F)(F)F
Name
Quantity
0.828 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C=O
Name
Quantity
0.921 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)OC1=C(C#N)C=C(C=C1)C=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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